Cas no 1314698-59-3 (1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine)

1314698-59-3 structure
Nome del prodotto:1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine
- 1314698-59-3
- EN300-1851617
-
- Inchi: 1S/C11H14N2O2/c1-8-3-4-9(7-10(8)13(14)15)11(12)5-2-6-11/h3-4,7H,2,5-6,12H2,1H3
- Chiave InChI: WAGZIWZKLMJOPC-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1=C(C)C=CC(=C1)C1(CCC1)N)=O
Proprietà calcolate
- Massa esatta: 206.105527694g/mol
- Massa monoisotopica: 206.105527694g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 258
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 71.8Ų
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851617-0.25g |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine |
1314698-59-3 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1851617-10.0g |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine |
1314698-59-3 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1851617-0.1g |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine |
1314698-59-3 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1851617-0.05g |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine |
1314698-59-3 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1851617-1.0g |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine |
1314698-59-3 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1851617-0.5g |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine |
1314698-59-3 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1851617-5.0g |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine |
1314698-59-3 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1851617-10g |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine |
1314698-59-3 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1851617-1g |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine |
1314698-59-3 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1851617-2.5g |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine |
1314698-59-3 | 2.5g |
$1931.0 | 2023-09-19 |
1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine Letteratura correlata
-
1. Back matter
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
1314698-59-3 (1-(4-methyl-3-nitrophenyl)cyclobutan-1-amine) Prodotti correlati
- 473704-46-0(1-(2,3-dimethylphenyl)-3-{4-(morpholin-4-yl)phenylamino}pyrrolidine-2,5-dione)
- 1878574-90-3(2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid)
- 26889-86-1(N-(2-Aminoethyl)-3-hydroxy-2-naphthamide)
- 40525-65-3(Methyl 2-(2-(benzyloxy)phenyl)acetate)
- 522627-03-8(5,6-dichloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}pyridine-3-carboxamide)
- 941990-48-3(2-2-(2,4-dichlorophenoxy)acetamido-N-methyl-1,3-thiazole-4-carboxamide)
- 2198675-37-3(2-(1-cyclopropylethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine)
- 897758-23-5(2-({6-(2,5-dimethoxyphenyl)amino-1-methyl-1H-pyrazolo3,4-dpyrimidin-4-yl}amino)ethan-1-ol)
- 898774-73-7((3-chloro-4-fluoro-phenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone)
- 1804277-38-0(Ethyl 2-cyano-3-(2-cyanoethyl)phenylacetate)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
